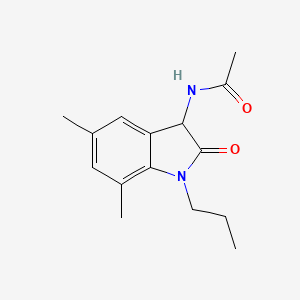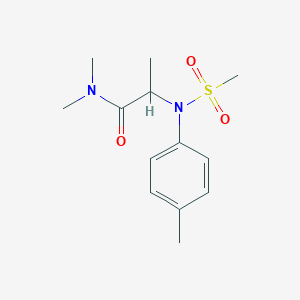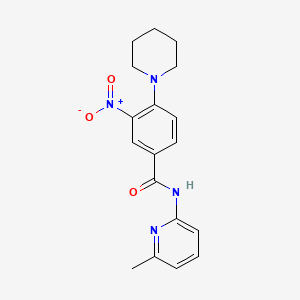
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide
Overview
Description
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide, also known as PEA, is a naturally occurring compound found in various foods, including chocolate and peanuts. PEA has been studied extensively for its potential therapeutic benefits in treating various conditions, including pain, inflammation, and depression. In
Mechanism of Action
The exact mechanism of action of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is not fully understood. However, it is believed that N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide acts on various receptors in the body, including the cannabinoid receptor type 2 (CB2) and the peroxisome proliferator-activated receptor alpha (PPAR-alpha). N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to activate these receptors, leading to its anti-inflammatory, analgesic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects in the body. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the levels of endocannabinoids, which are natural compounds that activate the CB2 receptor. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the levels of certain enzymes, including fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is a naturally occurring compound that can be easily synthesized with high purity. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been extensively studied, and its effects have been well documented. However, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide also has some limitations for lab experiments. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has a short half-life in the body, which can make it difficult to maintain consistent levels of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide over time.
Future Directions
There are several future directions for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide research. One area of research is the development of new synthesis methods for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide that are more efficient and cost-effective. Another area of research is the development of new formulations of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide that are more soluble and have a longer half-life in the body. In addition, further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide and its effects on various receptors in the body. Finally, more clinical trials are needed to determine the efficacy and safety of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide in treating various conditions, including pain, inflammation, and depression.
Conclusion:
In conclusion, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is a naturally occurring compound that has been extensively studied for its potential therapeutic benefits in treating various conditions. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has anti-inflammatory, analgesic, and antidepressant effects, and its mechanism of action is believed to involve the activation of various receptors in the body. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide research, including the development of new synthesis methods, formulations, and clinical trials to determine its efficacy and safety.
Scientific Research Applications
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic benefits in treating various conditions, including pain, inflammation, and depression. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to have analgesic effects by reducing pain perception and increasing pain tolerance. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have antidepressant effects by increasing the levels of certain neurotransmitters, including dopamine and serotonin.
properties
IUPAC Name |
N-(2-phenylethyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-14-24-17-10-8-16(9-11-17)21-19(23)18(22)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZEPHIUSDXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-1-mercapto-6-methyl-4-(2-phenylethyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4166471.png)
![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)
![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B4166485.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166492.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4166503.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166525.png)
![2-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4166530.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylpropanamide](/img/structure/B4166539.png)


![1-(6-{4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B4166560.png)
